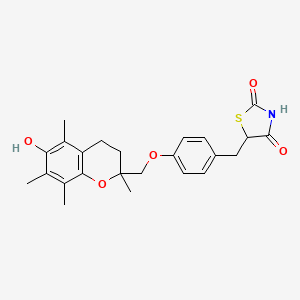
Troglitazona
Descripción general
Descripción
Troglitazona es un fármaco antidiabético y antiinflamatorio que pertenece a la clase de las tiazolidindionas. Inicialmente, se desarrolló para tratar la diabetes mellitus tipo 2 al mejorar la sensibilidad a la insulina. This compound fue patentada en 1983 y aprobada para uso médico en 1997. Se retiró del mercado en 2000 debido a su asociación con hepatotoxicidad grave .
Aplicaciones Científicas De Investigación
Troglitazona se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Utilizado como un compuesto modelo para estudiar la química de la tiazolidindiona y sus interacciones con otras moléculas.
Biología: Investigado por sus efectos sobre los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.
Medicina: Inicialmente utilizado para tratar la diabetes mellitus tipo 2 al mejorar la sensibilidad a la insulina.
Mecanismo De Acción
Troglitazona ejerce sus efectos activando los receptores activados por proliferadores de peroxisomas (PPAR), específicamente PPARγ y, en menor medida, PPARα. Estos receptores nucleares regulan la transcripción de genes involucrados en el metabolismo de la glucosa y los lípidos. This compound disminuye la producción de glucosa hepática y aumenta la eliminación de glucosa dependiente de la insulina en el músculo esquelético. Además, tiene propiedades antiinflamatorias al reducir la actividad del factor nuclear kappa-B (NF-κB) y aumentar su inhibidor (IκB) .
Compuestos similares:
Pioglitazona: Otra tiazolidindiona con un mecanismo de acción similar, pero con un mejor perfil de seguridad.
Rosiglitazona: Similar a la pioglitazona, activa PPARγ, pero se ha asociado con riesgos cardiovasculares.
Singularidad: this compound fue la primera tiazolidindiona introducida para uso clínico, lo que la convierte en una pionera en esta clase de fármacos. Su estructura única incluye un anillo de cromano, que no está presente en otras tiazolidindionas. A pesar de su retiro, this compound proporcionó información valiosa sobre el desarrollo de fármacos antidiabéticos más seguros y efectivos .
Análisis Bioquímico
Biochemical Properties
Troglitazone works by activating peroxisome proliferator-activated receptors (PPARs). It is a ligand to both PPARα and – more strongly – PPARγ . Troglitazone also contains an α-Tocopherol moiety, potentially giving it vitamin E-like activity in addition to its PPAR activation . It has been shown to reduce inflammation . Troglitazone decreases hepatic glucose output and increases insulin-dependent glucose disposal in skeletal muscle .
Cellular Effects
Troglitazone improves insulin responsiveness in skeletal muscle of patients with type 2 diabetes by facilitating glucose transport activity, which thereby leads to increased rates of muscle glycogen synthesis and glucose oxidation . Troglitazone has been shown to induce apoptosis in various hepatic and nonhepatic cells .
Molecular Mechanism
Troglitazone’s mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism . Troglitazone is a ligand to both PPARα and PPARγ, with a higher affinity for PPARγ .
Temporal Effects in Laboratory Settings
In a 6-month, randomized, double-blind, placebo-controlled study, troglitazone was found to significantly improve HbA1c and fasting serum glucose, while lowering insulin and C-peptide in patients with type 2 diabetes . No signs of hepatotoxicity were apparent at 2 weeks of treatment .
Dosage Effects in Animal Models
Prolonged administration of troglitazone can superimpose oxidant stress, potentiate mitochondrial damage, and induce delayed hepatic necrosis in mice with genetically compromised mitochondrial function .
Metabolic Pathways
Troglitazone decreases hepatic glucose output and increases insulin-dependent glucose disposal in skeletal muscle . Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism .
Transport and Distribution
Troglitazone contains the structure of a unique chroman ring of vitamin E, and this structure has the potential to undergo metabolic biotransformation to form quinone metabolites, phenoxy radical intermediate, and epoxide species .
Subcellular Localization
Given its mechanism of action involving nuclear receptors (PPAR), it can be inferred that Troglitazone likely interacts with these receptors in the cell nucleus .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de troglitazona implica varios pasos clave:
Formación del anillo de tiazolidindiona: Esto se logra típicamente haciendo reaccionar tiazolidina-2,4-diona con un haluro de bencilo adecuado en condiciones básicas.
Unión del anillo de cromano: El anillo de cromano, que es un análogo estructural de la vitamina E, se introduce a través de una reacción de sustitución nucleofílica que involucra un derivado de cromano adecuado y el intermedio de tiazolidindiona bencilado.
Ensamblaje final: El producto final se obtiene purificando los compuestos intermedios y realizando las modificaciones químicas necesarias para lograr la estructura deseada.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, minimizando los subproductos. Se utilizan técnicas avanzadas, como la cromatografía líquida de alta resolución (HPLC), para la purificación .
Tipos de reacciones:
Oxidación: this compound sufre reacciones de oxidación, particularmente en el hígado, lo que lleva a la formación de metabolitos reactivos.
Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: Las reacciones de sustitución nucleofílica están involucradas en la síntesis de this compound.
Reactivos y condiciones comunes:
Agentes oxidantes: Enzimas del citocromo P450 en el hígado.
Agentes reductores: Agentes reductores específicos en condiciones controladas.
Nucleófilos: Varios nucleófilos utilizados en el proceso de síntesis.
Productos principales:
Metabolitos reactivos: Formados durante la oxidación, contribuyendo a la hepatotoxicidad.
Metabolitos estables: Formados durante los procesos metabólicos.
Comparación Con Compuestos Similares
Pioglitazone: Another thiazolidinedione with a similar mechanism of action but a better safety profile.
Rosiglitazone: Similar to pioglitazone, it activates PPARγ but has been associated with cardiovascular risks.
Uniqueness: Troglitazone was the first thiazolidinedione introduced for clinical use, making it a pioneer in this drug class. Its unique structure includes a chroman ring, which is not present in other thiazolidinediones. Despite its withdrawal, troglitazone provided valuable insights into the development of safer and more effective antidiabetic drugs .
Propiedades
IUPAC Name |
5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPHKUHSUJUWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023719 | |
| Record name | Troglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Troglitazone is a thiazolidinedione antidiabetic agent that lowers blood glucose by improving target cell response to insulin. It has a unique mechanism of action that is dependent on the presence of insulin for activity. Troglitazone decreases hepatic glucose output and increases insulin dependent glucose disposal in skeletal muscle. Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin responsive genes critical for the control of glucose and lipid metabolism. Troglitazone is a ligand to both PPARα and PPARγ, with a highter affinity for PPARγ. The drug also contains an α-tocopheroyl moiety, potentially giving it vitamin E-like activity. Troglitazone has been shown to reduce inflammation, and is associated with a decrase in nuclear factor kappa-B (NF-κB) and a concomitant increase in its inhibitor (IκB). Unlike sulfonylureas, troglitazone is not an insulin secretagogue. | |
| Record name | Troglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97322-87-7 | |
| Record name | Troglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97322-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troglitazone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097322877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Troglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
184-186 °C | |
| Record name | Troglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
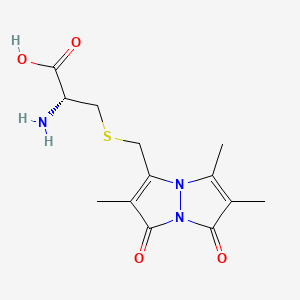

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)
![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)
![3-[3-(dimethylamino)propyl]-3-(3-methoxyphenyl)-4,4-dimethylpiperidine-2,6-dione;hydrochloride](/img/structure/B1681511.png)
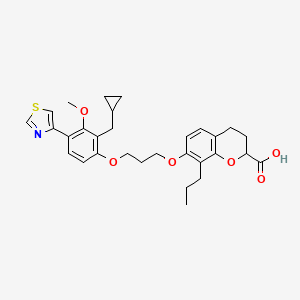
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)
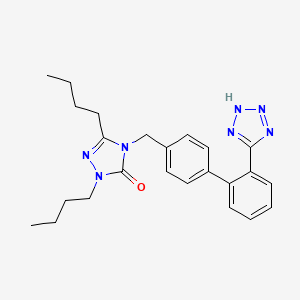
![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)
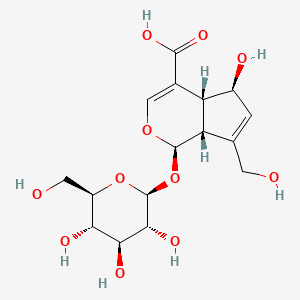
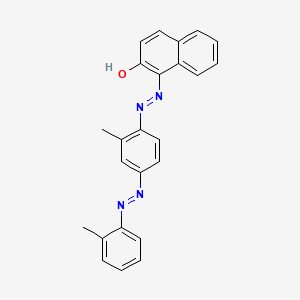
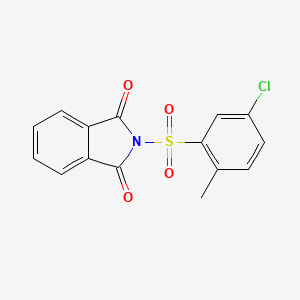
![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
